molecular formula C14H23BN2O2 B6301097 5,5-Dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole CAS No. 2057507-59-0

5,5-Dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole

Cat. No. B6301097
CAS RN: 2057507-59-0
M. Wt: 262.16 g/mol
InChI Key: JJAODUJOYOMWDG-UHFFFAOYSA-N
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Description

5,5-Dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C14H23BN2O2 and its molecular weight is 262.16 g/mol. The purity is usually 95%.
The exact mass of the compound 5,5-Dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole is 262.1852581 g/mol and the complexity rating of the compound is 368. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Optimized Synthesis via Suzuki Coupling

An improved synthesis method for 3-(hetero)aryl pyrazolo[1,5-a]pyridines, involving Suzuki coupling of pyrazolo[1,5-a]pyridine boronic esters, has been developed. This method is suitable for both high throughput chemistry and large-scale synthesis, extending to the synthesis of novel boronic esters like 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine, indicating potential applications in medicinal chemistry and organic synthesis (Bethel et al., 2012).

Antimicrobial and Anticancer Activity

Isoxazoline and pyrrolo[3,4-d]isoxazole-4,6-dione derivatives, synthesized from reactions involving hydroximoyl chloride and various substrates, have shown good antimicrobial activity. Additionally, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines, derived from different condensation reactions, exhibited antimicrobial, anti-inflammatory, and analgesic activities, indicating potential applications in developing new therapeutic agents (Zaki et al., 2016).

Structural Characterization and DFT Studies

The study of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole involved comprehensive structural characterization using various spectroscopic techniques and X-ray diffraction, complemented by density functional theory (DFT) calculations. This comprehensive analysis provides a deeper understanding of the molecular structure and electronic properties, which is crucial for its application in material science and molecular engineering (Liao et al., 2022).

Application in Kinase Inhibition

5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles, synthesized via palladium(II)-catalyzed C-H activation and subsequent aryl/heteroaryl cross-coupling, have been identified as selective ALK5 kinase inhibitors. This suggests their potential in targeted cancer therapies, highlighting the importance of such compounds in the development of new anticancer drugs (Tenora et al., 2016).

properties

IUPAC Name

5,5-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,6-dihydropyrrolo[1,2-b]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BN2O2/c1-12(2)7-11-10(8-16-17(11)9-12)15-18-13(3,4)14(5,6)19-15/h8H,7,9H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJAODUJOYOMWDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3CC(CN3N=C2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401113527
Record name 4H-Pyrrolo[1,2-b]pyrazole, 5,6-dihydro-5,5-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401113527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

CAS RN

2057507-59-0
Record name 4H-Pyrrolo[1,2-b]pyrazole, 5,6-dihydro-5,5-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2057507-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-Pyrrolo[1,2-b]pyrazole, 5,6-dihydro-5,5-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401113527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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